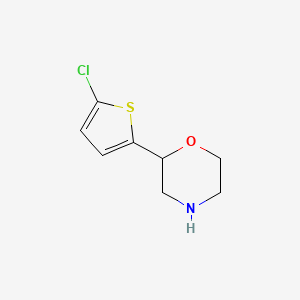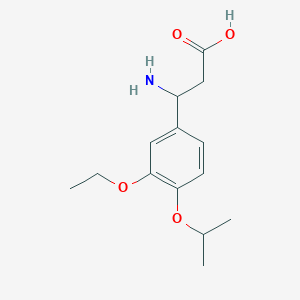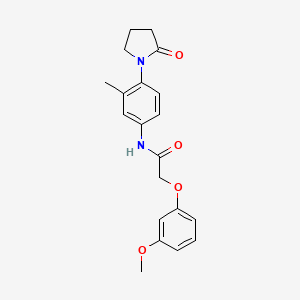![molecular formula C14H23NO4 B2722840 5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate CAS No. 150543-45-6](/img/structure/B2722840.png)
5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate is a chemical compound with the molecular formula C14H23NO4 . It has a molecular weight of 269.34 . The compound is typically stored in a refrigerator and has a physical form of oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO4/c1-5-18-11(16)10-8-14(10)6-7-15(9-14)12(17)19-13(2,3)4/h10H,5-9H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.34 . It is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Compounds similar to 5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate have been synthesized for further chemical modification, highlighting their role as versatile intermediates in organic synthesis. For instance, Meyers et al. (2009) described synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing its utility in deriving novel compounds that access chemical spaces complementary to piperidine ring systems (M. J. Meyers et al., 2009). This example underscores the importance of azaspirocyclic compounds as scaffolds for chemical exploration.
Medicinal Chemistry Applications
In medicinal chemistry, azaspirocyclic structures serve as key elements in drug design, owing to their structural uniqueness and ability to modulate biological activity. López et al. (2020) demonstrated the enantioselective synthesis of 4-substituted proline scaffolds, converting tert-butyl (S)-4-methyleneprolinate into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a crucial intermediate in the synthesis of antiviral ledipasvir (B. López et al., 2020). This highlights the role of azaspirocyclic compounds in developing new therapeutic agents.
Drug Discovery and Biological Studies
The structural diversity achievable with azaspirocycles has been exploited in drug discovery to create compounds with potential biological activity. Wipf et al. (2004) illustrated the diversity-oriented synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes, via multicomponent condensation. These compounds are considered valuable scaffolds in chemistry-driven drug discovery, emphasizing their significance in generating novel bioactive molecules (P. Wipf et al., 2004).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
properties
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 5-azaspiro[2.4]heptane-2,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-18-11(16)10-8-14(10)6-7-15(9-14)12(17)19-13(2,3)4/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYLIKIDANPYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2722758.png)


![Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate](/img/structure/B2722761.png)
![7-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2722763.png)


![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide](/img/structure/B2722767.png)


![N-(3-bromophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2722773.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2722775.png)